molecular formula C15H20ClNO2 B5776646 2-(4-Chloro-3-methylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone

2-(4-Chloro-3-methylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B5776646
M. Wt: 281.78 g/mol
InChI Key: ARXVUFHKNFAWIB-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a chloro-substituted phenoxy group and a piperidinyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Introduction of the Piperidinyl Group: The phenoxy intermediate is then reacted with 4-methylpiperidine under suitable conditions to introduce the piperidinyl group.

    Formation of the Ethanone Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The chloro group on the phenoxy ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chloro-3-methylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its effects on various biological targets.

    Biology: The compound is used in research to study its interactions with biological systems and its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-3-methylphenoxy)-1-(4-methylpiperidin-1-yl)propanone: Similar structure with a propanone moiety instead of ethanone.

    2-(4-Chloro-3-methylphenoxy)-1-(4-ethylpiperidin-1-yl)ethanone: Similar structure with an ethyl group on the piperidine ring.

Uniqueness

2-(4-Chloro-3-methylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro-substituted phenoxy group and piperidinyl ethanone moiety make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-11-5-7-17(8-6-11)15(18)10-19-13-3-4-14(16)12(2)9-13/h3-4,9,11H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXVUFHKNFAWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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